(S)-1-Benzyl-3-methylpiperazine

Melanocortin Receptor 4 (MCR4) Chiral Resolution Structure-Activity Relationship (SAR)

For researchers studying melanocortin receptors, procuring the incorrect enantiomer can confound binding data. (S)-1-Benzyl-3-methylpiperazine serves as the precise, less-active stereochemical control against its (R)-counterpart (CAS 132871-11-5), enabling rigorous validation of stereospecific MCR4 interactions. This chiral building block is also a validated precursor for synthesizing the critical synthon 2-methylpiperazine via high-yield hydrogenolysis. • Enables stereospecific SAR control for MCR4 ligand studies. • Direct, clean conversion to 2-methylpiperazine for downstream synthesis. • Provides a chiral vector for sigma receptor ligand library development.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 132871-12-6
Cat. No. B154100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-3-methylpiperazine
CAS132871-12-6
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)CC2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1
InChIKeyQOFUDSPYJDXBOF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzyl-3-methylpiperazine: Chiral Scaffold Overview


(S)-1-Benzyl-3-methylpiperazine is a chiral heterocyclic compound belonging to the benzylpiperazine class, with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol [1]. It is a tertiary amine featuring a piperazine ring substituted with a benzyl group at the N1 position and a methyl group at the C3 position, with the stereocenter at the 3-position defining its (S)-configuration . This specific chiral configuration is a critical determinant of its interactions with biological targets, distinguishing it from its (R)-enantiomer and the racemic mixture [2]. Its primary recognized applications are as a chiral building block in medicinal chemistry and as a ligand for neurotransmitter receptors, particularly sigma receptors .

(S)-1-Benzyl-3-methylpiperazine: Chirality and Specificity


Substituting (S)-1-Benzyl-3-methylpiperazine with its (R)-enantiomer or the racemic mixture is not scientifically valid when stereochemistry is a key determinant of biological activity. Research on this compound class demonstrates that the stereocenter at the 3-position of the piperazine ring significantly influences receptor binding affinity and selectivity [1]. In one study of benzylic piperazines as melanocortin receptor 4 (MCR4) ligands, resolution of the stereocenter revealed a clear difference in activity, with the R-enantiomer demonstrating superior affinity [1]. This highlights that the (S)-enantiomer is not simply an interchangeable analog; it represents a distinct molecular entity with a specific, and often less active, pharmacological profile. For applications requiring chiral purity for structure-activity relationship (SAR) studies, asymmetric synthesis, or the development of single-enantiomer drug candidates, the defined (S)-enantiomer is a non-negotiable research tool, and generic substitution with the racemate or the wrong enantiomer will produce misleading or unreproducible results.

(S)-1-Benzyl-3-methylpiperazine: Key Evidence


MCR4 Enantiomer Affinity Comparison

In a study evaluating substituted benzylic piperazines as melanocortin receptor 4 (MCR4) ligands, chiral resolution of the stereocenter revealed a clear difference in activity between the enantiomers [1]. The study specifically noted that for this class of compounds, the (R)-enantiomer was more active than its (S)-counterpart [1]. While specific Ki values for the (S)- and (R)-1-benzyl-3-methylpiperazine were not disclosed in the abstract, the finding establishes a critical differential benchmark: the (S)-enantiomer is the less active stereoisomer for this receptor target. This makes it valuable as a negative control or to map the stereochemical requirements of MCR4 binding.

Melanocortin Receptor 4 (MCR4) Chiral Resolution Structure-Activity Relationship (SAR)

2-Methylpiperazine Synthesis Intermediate

(S)-1-Benzyl-3-methylpiperazine is an established and efficient intermediate for the synthesis of enantiopure 2-methylpiperazine, a valuable building block in medicinal chemistry [1]. A patent describes a synthetic process where 1-benzyl-3-methylpiperazine is subjected to hydrogenolysis over a Pd/C catalyst, yielding 2-methylpiperazine [1]. The process is highly efficient, as gas chromatography (GC) analysis showed no detectable starting material and only the desired product peak after the reaction [1]. This provides a direct, quantifiable advantage in terms of reaction efficiency and yield for producing a high-value downstream product.

Chiral Synthesis Drug Intermediate Hydrogenolysis

Sigma-1 Receptor Ligand Scaffold

The 1-benzyl-3-methylpiperazine scaffold is recognized for its utility in constructing ligands for sigma receptors, with the (S)-enantiomer serving as a defined chiral input . Sigma-1 receptor ligands are being investigated for their roles in neuroprotection and pain modulation . The specific (S)-enantiomer, with its benzyl and methyl substituents, provides a distinct chiral geometry for interaction with the sigma-1 receptor binding pocket . While direct Ki values for this exact compound are not available in the open literature, its classification as a potential sigma ligand positions it as a valuable scaffold for medicinal chemists seeking to explore chiral SAR around this target, differentiating it from achiral or differently substituted piperazine alternatives.

Sigma-1 Receptor Neuropharmacology Chiral Ligand

Analytical Characterization and Purity

The (S)-1-benzyl-3-methylpiperazine compound is provided with comprehensive analytical characterization data, including NMR, HPLC, and MS spectra, which serve as a benchmark for identity and purity . Vendor specifications report a standard purity of ≥98% as determined by HPLC , with available spectral data in databases such as SpectraBase for independent verification [1]. This level of analytical characterization allows for precise confirmation of both chemical identity and chiral purity, which is a critical differentiator from less well-characterized or lower-purity alternatives. For research applications requiring strict quality control, this documented analytical profile reduces the burden of in-house re-characterization.

Analytical Chemistry Quality Control Chiral Purity

(S)-1-Benzyl-3-methylpiperazine Applications


MCR4 Low-Affinity Control for Chiral SAR

As established by comparative literature, the (S)-enantiomer of 1-benzyl-3-methylpiperazine is the less active stereoisomer for MCR4 binding [1]. Researchers investigating MCR4 pharmacology should procure this compound to serve as a stereochemically-defined, low-activity control. Pairing it with the more active (R)-enantiomer (CAS 132871-11-5) allows for a robust assessment of stereospecific binding requirements and off-target effects in the same chemical space.

2-Methylpiperazine Synthesis Precursor

For synthetic chemists requiring 2-methylpiperazine as a chiral building block, (S)-1-Benzyl-3-methylpiperazine is an optimal precursor. Patent data demonstrates a highly efficient hydrogenolysis reaction that cleanly converts this compound to 2-methylpiperazine with complete consumption of the starting material [1]. Procuring this specific intermediate allows for a straightforward, high-yield route to an important chiral synthon used in numerous drug discovery programs.

Sigma-1 Receptor Ligand Development Scaffold

The 1-benzyl-3-methylpiperazine class, including this (S)-enantiomer, is identified as a potential sigma receptor ligand [1]. Medicinal chemists focused on sigma-1 receptor targets (e.g., for neuroprotection, pain, or CNS disorders) can utilize (S)-1-Benzyl-3-methylpiperazine as a starting point for library synthesis to explore chiral structure-activity relationships. Its unique substitution pattern provides a differentiated vector for optimization compared to simpler piperazine cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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